Neuronal Protection Potency vs. Aestivophoenins
In the original screening study that identified four novel neuronal cell-protecting compounds from microbial sources, lavanduquinocin demonstrated an EC50 of 15.5 nM for protecting N18-RE-105 neuronal hybridoma cells against L-glutamate toxicity, placing its potency intermediate between aestivophoenin A (15.0 nM) and significantly superior to 4-demethoxymichigazone (57.1 nM) while being less potent than aestivophoenin B (6.2 nM) [1]. All four compounds were evaluated in parallel using identical experimental conditions, enabling direct potency ranking without inter-study variability [1].
Aestivophoenin A: 15.0 nM
Aestivophoenin B: 6.2 nM
4-Demethoxymichigazone: 57.1 nM
| Evidence Dimension | Neuronal cell protection (EC50 against L-glutamate toxicity) |
|---|---|
| Target Compound Data | 15.5 nM |
| Comparator Or Baseline | Aestivophoenin A: 15.0 nM; Aestivophoenin B: 6.2 nM; 4-Demethoxymichigazone: 57.1 nM |
| Quantified Difference | Aestivophoenin B is ~2.5× more potent; Lavanduquinocin is ~3.7× more potent than 4-demethoxymichigazone |
| Conditions | N18-RE-105 neuronal hybridoma cells; L-glutamate-induced toxicity assay |
Why This Matters
This head-to-head dataset enables researchers to select lavanduquinocin over 4-demethoxymichigazone for higher-potency neuroprotection studies while acknowledging the superior potency of aestivophoenin B, thereby informing rational compound selection based on potency requirements and chemical scaffold preferences (carbazole versus phenazine).
- [1] Shin-ya K. Research on Microbial Screening for CNS Neuronal Cell Protecting Substances. KAKENHI Project 07760112 Annual Research Report, University of Tokyo, 1995. View Source
